2-(Benzylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
- This compound has a chemical structure represented by the formula:
C14H14N2O2S
. - It may exist as stereoisomers, tautomers, deuterated forms, N-oxides, solvates, metabolites, pharmaceutically acceptable salts, or prodrugs .
- The compound belongs to the pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine class.
Preparation Methods
- Synthetic routes involve the condensation of appropriate precursors.
- One method uses 5-acetyl-6-aminopyrimidine-4(3H)-thiones and reagents containing an active chloromethylene fragment .
- Industrial production methods may vary based on scale and application.
Chemical Reactions Analysis
- Reactions include oxidation, reduction, and substitution.
- Common reagents: benzylthiol, ethylamine, and various oxidants or reducing agents.
- Major products depend on reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery.
Biology: Investigated for potential bioactivity (e.g., kinase inhibitors).
Medicine: May have therapeutic applications (e.g., anticancer agents).
Industry: Potential use in materials science or organic synthesis.
Mechanism of Action
- Binds to specific molecular targets (e.g., enzymes, receptors).
- Alters biochemical pathways (e.g., signal transduction, metabolic processes).
Comparison with Similar Compounds
- Unique features: Benzylthio substitution, ethyl and dimethyl groups.
- Similar compounds: Pyrrolo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines[2,3].
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential is yet to be explored
Properties
CAS No. |
587011-26-5 |
---|---|
Molecular Formula |
C17H18N2OS2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18N2OS2/c1-4-19-16(20)14-11(2)12(3)22-15(14)18-17(19)21-10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3 |
InChI Key |
FRHSVLLPFLVUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC(=C2C)C |
Origin of Product |
United States |
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